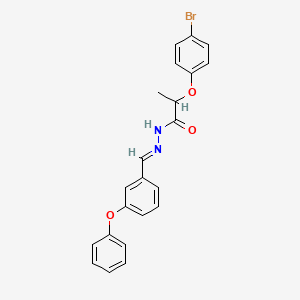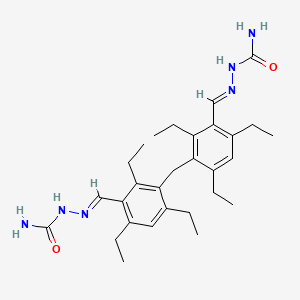
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide
Vue d'ensemble
Description
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide, also known as ATMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. ATMA has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide is not fully understood. However, it is believed that 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide exerts its effects by binding to specific targets in cells. In the case of its use as a fluorescent probe, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide binds to copper ions, causing a change in fluorescence that can be detected and quantified.
In the case of its potential use in cancer research, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide is believed to induce apoptosis in cancer cells by activating specific pathways in the cell. This leads to the death of cancer cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its ability to bind to copper ions and induce apoptosis in cancer cells, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide has also been shown to have antioxidant properties. This makes 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide a potential candidate for the development of new therapies for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide in lab experiments is its ease of synthesis. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide can be synthesized using a simple and efficient method, making it readily available for use in research. Additionally, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide has been shown to have a high degree of selectivity for copper ions, making it a useful tool for the detection and quantification of copper in biological samples.
However, there are also limitations to the use of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide in lab experiments. One limitation is its potential toxicity. While 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been fully studied. Additionally, the mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide is not fully understood, which could limit its potential applications in research.
Orientations Futures
There are a number of future directions for research on 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide. One potential direction is the development of new cancer therapies based on the ability of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide to induce apoptosis in cancer cells. Another potential direction is the development of new fluorescent probes for the detection of other metal ions using 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide as a template.
Overall, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide is a promising compound with potential applications in a variety of scientific research areas. Further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide has been studied for its potential applications in scientific research. One of the primary applications of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide is as a fluorescent probe for the detection of metal ions. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide has been shown to selectively bind to copper ions, making it a useful tool for the detection and quantification of copper in biological samples.
In addition to its use as a fluorescent probe, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide has also been studied for its potential applications in cancer research. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(4-methylbenzylidene)acetohydrazide a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-8-2-4-9(5-3-8)7-14-15-10(18)6-11-16-17-12(13)19-11/h2-5,7H,6H2,1H3,(H2,13,17)(H,15,18)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFQMHBEUZSLEH-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B3864249.png)



![4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3864281.png)
![2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B3864284.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B3864300.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3864313.png)